molecular formula C22H28N4O4 B13123010 1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione CAS No. 88601-63-2

1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione

Cat. No.: B13123010
CAS No.: 88601-63-2
M. Wt: 412.5 g/mol
InChI Key: LANPHVPGKCIFLN-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione is an anthraquinone derivative known for its unique structural properties and potential applications in various scientific fields. This compound features multiple amino and butoxy groups attached to the anthracene-9,10-dione core, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-tetraamino-2,7-dibutoxyanthracene-9,10-dione typically involves the introduction of amino and butoxy groups onto the anthracene-9,10-dione framework. One common method involves the nitration of anthracene-9,10-dione followed by reduction to introduce amino groups. The butoxy groups can be introduced through alkylation reactions using butyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro, nitroso, hydroxy, and substituted derivatives of the original compound .

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5,8-tetraamino-2,7-dibutoxyanthracene-9,10-dione involves its interaction with molecular targets through its amino and butoxy groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The compound’s ability to undergo redox reactions and form stable complexes with metal ions also contributes to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetraaminoanthraquinone: Similar structure but lacks butoxy groups.

    2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains hydroxy groups instead of butoxy groups.

    9,10-Dibutoxyanthracene: Lacks amino groups and has different reactivity.

Uniqueness

1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione is unique due to the presence of both amino and butoxy groups, which provide a combination of reactivity and solubility properties not found in other similar compounds. This makes it particularly valuable for applications requiring specific chemical functionalities and interactions .

Biological Activity

1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione (CAS Number: 2475-45-8) is a compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and environmental toxicity. This article delves into the biological activity of this compound, highlighting its genotoxicity, mutagenic effects, and potential applications in therapeutic contexts.

  • Molecular Formula : C14H12N4O2
  • Molecular Weight : 268.28 g/mol
  • Appearance : Blue-black solid or deep blue powder
  • Hazard Classification : Category 2 carcinogen (may cause cancer) .

Toxicological Studies

Toxicological assessments have revealed that exposure to this compound can lead to significant health risks. In studies involving skin exposure to Disperse Blue 1 (a related compound), only a minimal amount penetrated through human skin after three hours of exposure. This suggests that while dermal absorption is limited, systemic effects may still occur following significant exposure .

Furthermore, chronic exposure studies indicated that the compound could lead to nephropathy and other organ-specific toxicities. Notably, blue urine and organ staining were observed in oral toxicity studies conducted on laboratory animals .

Anticancer Potential

Recent research has explored the anticancer potential of anthraquinone derivatives, including this compound. In vitro evaluations have indicated that certain derivatives exhibit potent anticancer activity by inhibiting key kinases involved in cancer cell proliferation . For instance:

  • Compound variants with specific substitutions showed varied antiproliferative activities against different cancer cell lines.
  • The most effective compounds demonstrated IC50 values in the nanomolar range against human cancer cells .

Environmental Impact

The environmental implications of this compound are also significant. As a member of the anthraquinone family, it is used in various industrial applications; however, its potential for bioaccumulation and toxicity raises concerns regarding its environmental persistence and effects on aquatic ecosystems .

Data Summary

Property Value
Molecular FormulaC14H12N4O2
Molecular Weight268.28 g/mol
AppearanceBlue-black solid
Carcinogenic ClassificationCategory 2 carcinogen
In vitro MutagenicityPositive in bacterial assays
Anticancer ActivityIC50 < 0.06 μM for some derivatives

Properties

CAS No.

88601-63-2

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-dibutoxyanthracene-9,10-dione

InChI

InChI=1S/C22H28N4O4/c1-3-5-7-29-13-9-11(23)15-17(19(13)25)22(28)18-16(21(15)27)12(24)10-14(20(18)26)30-8-6-4-2/h9-10H,3-8,23-26H2,1-2H3

InChI Key

LANPHVPGKCIFLN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCC)N)N

Origin of Product

United States

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